Tautomeric Stability and Reactivity: 3H‑Indazole Exhibits Higher Free Energy than 1H‑Indazole
Indazole exists in three tautomeric forms (1H, 2H, and 3H). The 1H‑tautomer is thermodynamically favored, with a free energy 2.3 kcal/mol lower than the 2H‑tautomer [1]. The 3H‑tautomer, which characterizes (4,5,6,7‑Tetrahydro‑3H‑indazol‑3‑yl)methanol, is even less stable than the 2H‑form and is typically observed only when the 3‑position is substituted [2]. This lower thermodynamic stability correlates with enhanced reactivity in certain transformations—for example, 3,3‑disubstituted 3H‑indazoles readily undergo photolytic ring‑opening and rearrangement reactions that 1H‑indazoles do not [3].
| Evidence Dimension | Free energy difference between indazole tautomers |
|---|---|
| Target Compound Data | 3H‑tautomer; free energy not explicitly quantified but known to be less stable than 2H‑tautomer |
| Comparator Or Baseline | 1H‑tautomer: ΔG = −2.3 kcal/mol relative to 2H‑tautomer |
| Quantified Difference | 3H‑tautomer stability < 2H‑tautomer stability; quantitative difference relative to 1H‑tautomer not determined in available primary literature |
| Conditions | Computational and experimental studies on indazole tautomerism in gas phase and solution |
Why This Matters
The distinct tautomeric state of (4,5,6,7‑Tetrahydro‑3H‑indazol‑3‑yl)methanol may confer unique reactivity that cannot be replicated by the more stable 1H‑tautomer (CAS 82071‑77‑0), impacting synthetic route design and downstream functionalization.
- [1] ChemicalBook. Indazole – Synthesis and Reactions as a Chemical Reagent. ChemicalBook Knowledge Base, 2024. View Source
- [2] Bentham Science. Importance of Indazole against Neurological Disorders. CNS & Neurological Disorders – Drug Targets, 2022, 21 (4), 312–325. View Source
- [3] Richard, J. P., et al. Photochemistry of 3H‑indazoles in protic media. Benzyl cations via protonation of 2‑methylene‑3,5‑cyclohexadienylidenes. Journal of Photochemistry and Photobiology A: Chemistry, 2000, 134 (1–2), 23–30. View Source
